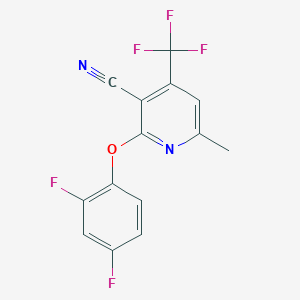
2-(2,4-Difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H7F5N2O and its molecular weight is 314.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-Difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific sources.
- IUPAC Name : this compound
- Molecular Formula : C13H8F5N
- Molecular Weight : 295.20 g/mol
- Appearance : White to pale yellow solid
- Melting Point : Approximately 120 °C
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of trifluoromethyl and difluorophenoxy groups. These modifications enhance lipophilicity and facilitate interaction with biological membranes, allowing the compound to target specific enzymes and receptors effectively.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes linked to inflammatory pathways, potentially modulating cytokine release and reducing inflammation.
- Receptor Interaction : It interacts with receptors involved in neurotransmission and inflammation, suggesting potential applications in neuropharmacology and anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest its potential as a candidate for developing new antibiotics.
Anticancer Activity
Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
Case Studies
- Inflammation Model in Rodents : A study conducted on a rodent model of inflammation demonstrated that administration of the compound significantly reduced paw edema compared to control groups, indicating its anti-inflammatory potential.
- Neuroprotective Effects : In a neurodegenerative disease model, treatment with this compound resulted in improved cognitive function and reduced neuronal apoptosis markers, suggesting possible applications in treating conditions like Alzheimer’s disease.
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O/c1-7-4-10(14(17,18)19)9(6-20)13(21-7)22-12-3-2-8(15)5-11(12)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHWTCLEANABPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC2=C(C=C(C=C2)F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













